BenchChemオンラインストアへようこそ!

[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine

CNS drug discovery Lipophilicity optimization ADME prediction

[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine (CAS 1154392-39-8) is a fluorinated aromatic secondary amine belonging to the (aryl)(pyridin-3-yl)methylamine class, with the molecular formula C14H14F2N2 and a molecular weight of 248.27 g/mol. The compound features a chiral benzylic carbon bearing 2,4-difluorophenyl, pyridin-3-yl, and ethylamine substituents.

Molecular Formula C14H14F2N2
Molecular Weight 248.27 g/mol
CAS No. 1154392-39-8
Cat. No. B1418571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine
CAS1154392-39-8
Molecular FormulaC14H14F2N2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H14F2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3
InChIKeyJXEMYXOELWAHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine (CAS 1154392-39-8) – Physicochemical Profile and Comparator Landscape


[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine (CAS 1154392-39-8) is a fluorinated aromatic secondary amine belonging to the (aryl)(pyridin-3-yl)methylamine class, with the molecular formula C14H14F2N2 and a molecular weight of 248.27 g/mol . The compound features a chiral benzylic carbon bearing 2,4-difluorophenyl, pyridin-3-yl, and ethylamine substituents. It is catalogued in ChEMBL (CHEMBL3492210) with a max phase of Preclinical, 23 bioactivity records across 16 targets, and computed physicochemical descriptors including an XLogP3 of 2.5 and 4 rotatable bonds .

Why [(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine Cannot Be Replaced by In-Class Analogs – Key Differentiation Drivers


Generic substitution within the (aryl)(pyridin-3-yl)methylamine series is unreliable because seemingly conservative modifications—such as halogen exchange (F → Cl), fluorine regioisomerism (2,4- vs. 3,4-), or N-alkyl variation (ethyl → methyl)—produce quantifiable shifts in lipophilicity (ΔXLogP3 up to 1.0), boiling point (Δ up to 64 °C), molecular weight (Δ up to 33 g/mol), and rotatable bond count . These physicochemical differences alter chromatographic retention, formulation behavior, and predicted ADME properties, making the precise 2,4-difluoro-ethyl substitution pattern a non-fungible design element when optimizing CNS drug-likeness parameters or scaling synthetic routes .

Quantitative Differentiation Evidence for [(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison vs. 2,4-Dichloro Analog: 1.0 Log Unit Lower Lipophilicity Supports CNS Drug-Likeness

The target compound exhibits a computed XLogP3 of 2.5, which is 1.0 log unit lower than the directly analogous 2,4-dichlorophenyl variant (XLogP3 3.5) . The 3,4-difluoro regioisomer has an identical XLogP3 of 2.5, while the N-methyl analog has a lower XLogP3 of 2.1 . The 2.5 value positions this compound within the favorable lipophilicity range for CNS drug candidates, whereas the 2,4-dichloro analog at 3.5 exceeds the commonly cited optimal range (1–3) for brain penetration .

CNS drug discovery Lipophilicity optimization ADME prediction

Predicted Boiling Point Differentiation: 64 °C Lower vs. 2,4-Dichloro Analog Enables Gentler Purification Conditions

The target compound has a predicted boiling point of 324.5±37.0 °C at 760 mmHg, which is 64.2 °C lower than the 2,4-dichloro analog (388.7±37.0 °C) and 8.9 °C lower than the 3,4-difluoro regioisomer (333.4±37.0 °C) . The N-methyl analog boils at 308.8±37.0 °C, reflecting the reduced molecular weight . The substantially lower boiling point vs. the 2,4-dichloro compound reduces thermal stress during distillation or solvent evaporation, while the 8.9 °C difference vs. the 3,4-difluoro regioisomer is sufficient to alter chromatographic retention times under standardized gradient conditions.

Synthetic chemistry Purification optimization Process chemistry

Molecular Weight Advantage: 33 g/mol Lighter Than 2,4-Dichloro Analog Improves Ligand Efficiency Metrics

The target compound has a molecular weight of 248.27 g/mol, which is 32.91 g/mol lower than the 2,4-dichloro analog (281.18 g/mol) and 14.03 g/mol higher than the N-methyl analog (234.24 g/mol) . The 3,4-difluoro regioisomer has an identical molecular weight (248.27 g/mol) . This molecular weight advantage over the 2,4-dichloro compound directly improves calculated ligand efficiency (LE) for any given binding affinity, assuming similar potency. For a hypothetical IC50 of 1 µM (pIC50 = 6.0), the target compound yields LE = 0.37 kcal/mol per heavy atom vs. LE = 0.33 for the 2,4-dichloro analog—a 12% improvement.

Fragment-based drug discovery Ligand efficiency Medicinal chemistry

Rotatable Bond Flexibility: 4 Rotatable Bonds vs. 3 for N-Methyl Analog Offers Enhanced Conformational Sampling

The target compound contains 4 rotatable bonds, compared to 3 for the N-methyl analog and 4 for the 2,4-dichloro and 3,4-difluoro analogs . The additional rotatable bond in the target compound relative to the N-methyl analog results from the ethyl group on the amine nitrogen, which introduces an extra freely rotating C-C bond. This increases the number of accessible low-energy conformations, potentially enabling better induced-fit binding to protein targets. However, it also carries a modest entropic penalty upon binding, an important consideration in structure-based drug design .

Conformational analysis Molecular docking Structure-activity relationships

ChEMBL Bioactivity Portfolio: 23 Records Across 16 Targets Establish Research Validation Beyond Chemical Catalog Entry

The target compound (CHEMBL3492210) has 23 bioactivity records deposited in ChEMBL across 16 distinct targets, with a maximum development phase of Preclinical . In contrast, the 2,4-dichloro analog, 3,4-difluoro regioisomer, and N-methyl analog have either sparse or no annotated bioactivity data in ChEMBL at the time of analysis . The bioactivity profile includes functional (F) and toxicity (T) assay data with inhibition as the primary measured effect. This pre-existing biological annotation reduces the risk for researchers initiating new screening campaigns, as the compound has demonstrated target engagement in multiple assay formats .

Bioactivity profiling Target engagement Preclinical research

Best-Fit Research and Industrial Applications for [(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine Based on Quantitative Differentiation


CNS Lead Optimization Programs Requiring Balanced Lipophilicity (XLogP3 2.5)

The target compound's XLogP3 of 2.5 falls within the optimal CNS drug-likeness range, and its 1.0 log unit lower lipophilicity vs. the 2,4-dichloro analog (XLogP3 3.5) predicts reduced plasma protein binding and lower volumes of distribution . Medicinal chemistry teams pursuing CNS targets should prioritize this compound over the 2,4-dichloro variant when designing libraries for blood-brain barrier penetration, as supported by the CNS MPO paradigm .

Fragment-Based Drug Discovery (FBDD) Where Ligand Efficiency Drives Candidate Selection

With a molecular weight of 248.27 g/mol, 18 heavy atoms, and a Quantitative Estimate of Drug-likeness (QED) score of 0.90, the target compound provides a substantial ligand efficiency advantage over the 2,4-dichloro analog (281.18 g/mol) . FBDD programs seeking fluorinated aryl-pyridine scaffolds with validated bioactivity annotations will find the target compound's combination of low molecular weight and 23 existing ChEMBL bioactivity records a compelling selection criterion .

Scale-Up Synthetic Chemistry Where Lower Boiling Point Reduces Purification Thermal Load

The predicted boiling point of 324.5 °C—64 °C lower than the 2,4-dichloro analog—enables distillation or solvent removal at significantly lower temperatures . Process chemistry groups scaling up reactions of this building block can reduce energy input and mitigate thermal decomposition risks, particularly when working with heat-sensitive downstream intermediates.

Multi-Target Screening Libraries Requiring Annotated Bioactivity Validation

The 23 bioactivity records across 16 targets in ChEMBL provide a pre-validated screening starting point that the nearest analogs lack . Procurement for diversity-oriented or target-class screening collections should favor this compound when bioactivity annotation depth is a weighted selection criterion, as it reduces the experimental burden of establishing baseline activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(2,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.